molecular formula C11H9Cl2NO2S2 B10978109 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B10978109
M. Wt: 322.2 g/mol
InChI Key: ULDVWSPTXSTRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine (in this case, 3-chloro-4-methylphenylamine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chloro-2-methylphenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(3-chloro-4-ethylphenyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This specific arrangement can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H9Cl2NO2S2

Molecular Weight

322.2 g/mol

IUPAC Name

5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H9Cl2NO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

ULDVWSPTXSTRQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.